3-(Allyloxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxymethyl)phenylZinc bromide is an organozinc compound with the molecular formula C10H11BrOZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Allyloxymethyl)phenylZinc bromide can be synthesized through the reaction of 3-(allyloxymethyl)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3-(allyloxymethyl)phenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive materials.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxymethyl)phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Negishi Coupling: This reaction uses palladium or nickel catalysts and organohalides.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling reactions.
Scientific Research Applications
3-(Allyloxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-(Allyloxymethyl)phenylZinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, facilitating the transfer of the organic group to the palladium or nickel catalyst. This process involves several steps:
Oxidative Addition: The organohalide reacts with the metal catalyst, forming a metal-organic intermediate.
Transmetalation: The organic group from the zinc reagent is transferred to the metal catalyst.
Reductive Elimination: The final product is formed, and the catalyst is regenerated.
Comparison with Similar Compounds
3-(Allyloxymethyl)phenylZinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and 3-(methoxy)phenylzinc bromide. While these compounds share similar reactivity in cross-coupling reactions, this compound is unique due to the presence of the allyloxymethyl group, which can provide additional reactivity and selectivity in certain reactions.
List of Similar Compounds
- Phenylzinc bromide
- 3-(Methoxy)phenylzinc bromide
- 4-(Methoxy)phenylzinc bromide
These similar compounds are also used in organic synthesis for forming carbon-carbon bonds, but their specific reactivity and applications may vary depending on the substituents attached to the phenyl ring.
Properties
Molecular Formula |
C10H11BrOZn |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
bromozinc(1+);prop-2-enoxymethylbenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2-4,6-7H,1,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
FWMOQMAEICAOCM-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOCC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.